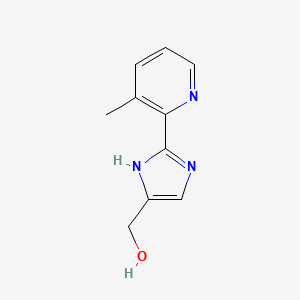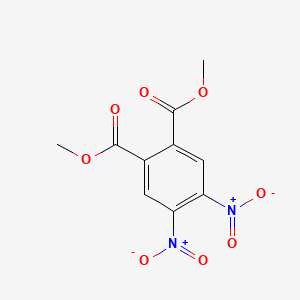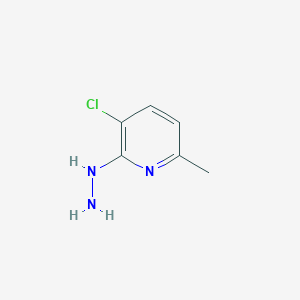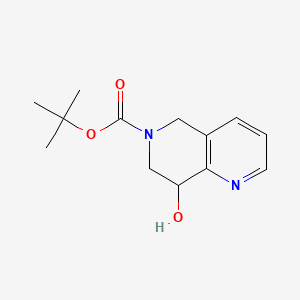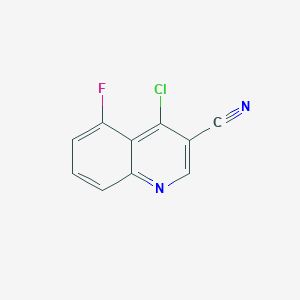
4-Chloro-5-fluoroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoroquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the fourth position, a fluorine atom at the fifth position, and a cyano group at the third position on the quinoline ring. The molecular formula for this compound is C10H4ClFN2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl 2-cyano-3,3-difluoropropanoate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Chloro-5-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-amino-5-fluoroquinoline-3-carbonitrile.
Electrophilic Substitution: Formation of brominated or nitrated derivatives of the quinoline ring.
Reduction: Formation of 4-chloro-5-fluoroquinoline-3-amine.
科学的研究の応用
4-Chloro-5-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
作用機序
The mechanism of action of 4-Chloro-5-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of the cyano group enhances its binding affinity to these enzymes, making it a potent antibacterial agent .
類似化合物との比較
4-Chloroquinoline-3-carbonitrile: Lacks the fluorine atom at the fifth position.
5-Fluoroquinoline-3-carbonitrile: Lacks the chlorine atom at the fourth position.
4-Chloro-5-fluoroquinoline: Lacks the cyano group at the third position.
Uniqueness: 4-Chloro-5-fluoroquinoline-3-carbonitrile is unique due to the combined presence of chlorine, fluorine, and cyano groups on the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H4ClFN2 |
|---|---|
分子量 |
206.60 g/mol |
IUPAC名 |
4-chloro-5-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H |
InChIキー |
ANFYWBZVORWYEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


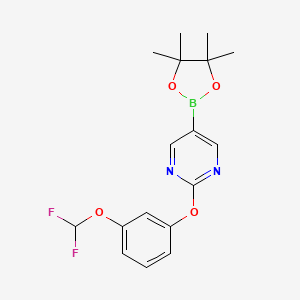
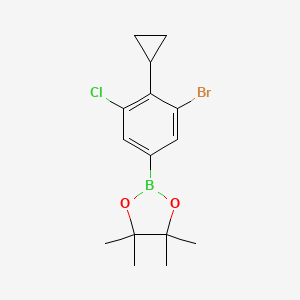
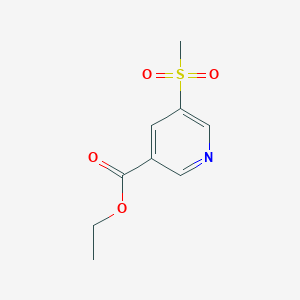

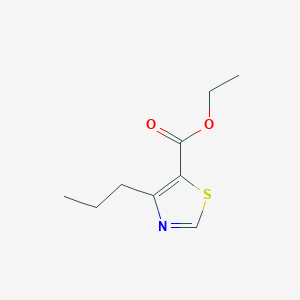

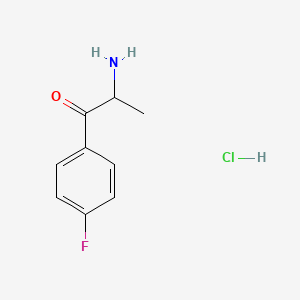
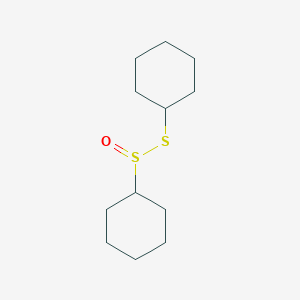
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
